molecular formula C14H11N3O2 B12613188 1-[(Naphthalen-1-yl)methyl]-2-nitro-1H-imidazole CAS No. 647850-93-9

1-[(Naphthalen-1-yl)methyl]-2-nitro-1H-imidazole

Cat. No.: B12613188
CAS No.: 647850-93-9
M. Wt: 253.26 g/mol
InChI Key: NNQHKGWGOQCHQK-UHFFFAOYSA-N
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Description

1-[(Naphthalen-1-yl)methyl]-2-nitro-1H-imidazole is an organic compound that belongs to the class of nitroimidazoles This compound is characterized by the presence of a naphthalene ring attached to a nitroimidazole moiety

Preparation Methods

The synthesis of 1-[(Naphthalen-1-yl)methyl]-2-nitro-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene and imidazole derivatives.

    Nitration: The imidazole ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Alkylation: The nitrated imidazole is then alkylated with a naphthalen-1-ylmethyl halide under basic conditions to yield the final product.

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, reaction time, and the use of catalysts.

Chemical Reactions Analysis

1-[(Naphthalen-1-yl)methyl]-2-nitro-1H-imidazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents like potassium permanganate.

Scientific Research Applications

1-[(Naphthalen-1-yl)methyl]-2-nitro-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antimicrobial properties, particularly against anaerobic bacteria and protozoa.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various infections.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-[(Naphthalen-1-yl)methyl]-2-nitro-1H-imidazole involves its interaction with cellular components. The nitro group is reduced within the cell, leading to the formation of reactive intermediates that can damage DNA and other critical biomolecules. This results in the inhibition of cellular processes and ultimately cell death. The molecular targets include DNA and various enzymes involved in cellular metabolism.

Comparison with Similar Compounds

1-[(Naphthalen-1-yl)methyl]-2-nitro-1H-imidazole can be compared with other nitroimidazole derivatives such as:

    Metronidazole: Known for its use in treating anaerobic bacterial infections.

    Tinidazole: Another nitroimidazole with similar antimicrobial properties.

    Ornidazole: Used for its antiparasitic and antibacterial effects.

The uniqueness of this compound lies in its naphthalene moiety, which may confer additional properties or enhance its activity compared to other nitroimidazoles.

Properties

CAS No.

647850-93-9

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

1-(naphthalen-1-ylmethyl)-2-nitroimidazole

InChI

InChI=1S/C14H11N3O2/c18-17(19)14-15-8-9-16(14)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-9H,10H2

InChI Key

NNQHKGWGOQCHQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C=CN=C3[N+](=O)[O-]

Origin of Product

United States

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